

In-Depth Technical Guide: NSC114126

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Compound of Interest

Compound Name: NSC114126

Cat. No.: B15144509

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Abstract

NSC114126, identified as 2,5-bis(p-ethylphenyl)-3,6-dihydroxy-p-benzoquinone, is a small molecule that has been investigated for its potential as an Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor. This document provides a comprehensive overview of the available technical information regarding its origin, synthesis, and reported biological activity. The information is presented to support further research and development efforts in the field of oncology and medicinal chemistry.

Chemical Identity

Identifier	Value
NSC Number	114126
Chemical Name	2,5-bis(4-ethylphenyl)-3,6-dihydroxy-2,5-cyclohexadiene-1,4-dione
Synonyms	2,5-bis(p-ethylphenyl)-3,6-dihydroxy-p-benzoquinone
CAS Number	24909-18-0
Molecular Formula	C ₂₂ H ₂₀ O ₄
Molecular Weight	348.39 g/mol

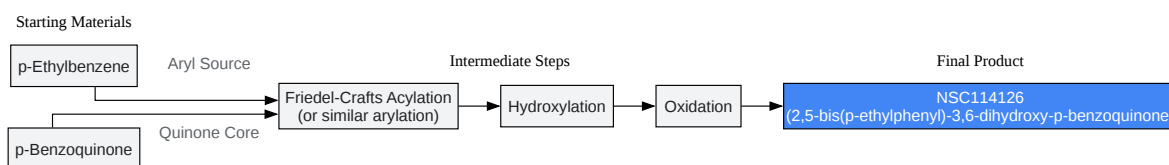
Origin and Discovery

NSC114126 is cataloged by the National Cancer Institute (NCI) Developmental Therapeutics Program (DTP). The "NSC" designation indicates its inclusion in the NCI's extensive repository of chemical compounds that have been collected and screened for potential anticancer activity. The exact origin, whether through targeted synthesis by a specific research group or acquisition from an external source, is not readily available in the public domain. The NCI's repository serves as a valuable resource for the scientific community, providing access to a diverse collection of chemical entities for research purposes.

Chemical Synthesis

While a specific, detailed experimental protocol for the synthesis of **NSC114126** (2,5-bis(p-ethylphenyl)-3,6-dihydroxy-p-benzoquinone) is not explicitly described in the reviewed literature, a plausible synthetic route can be proposed based on established methods for the synthesis of substituted benzoquinones. A common approach involves the reaction of a hydroquinone precursor with appropriate arylating agents, followed by oxidation.

A potential synthetic pathway is outlined below. This proposed method is based on general synthetic strategies for similar compounds and would require optimization for specific reaction conditions, catalysts, and purification methods.



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Caption: Proposed general synthetic workflow for **NSC114126**.

Proposed Experimental Protocol:

A more specific, though still generalized, protocol could involve the following steps:

- **Arylation of Benzoquinone:** p-Benzoquinone could be reacted with an excess of p-ethylbenzene under Friedel-Crafts conditions, using a Lewis acid catalyst such as aluminum chloride (AlCl_3). This reaction would introduce the p-ethylphenyl groups onto the quinone ring.
- **Hydroxylation:** The resulting 2,5-bis(p-ethylphenyl)-p-benzoquinone would then need to be hydroxylated at the 3 and 6 positions. This can be a challenging transformation and might require a multi-step process, potentially involving protection-deprotection strategies or the use of specific oxidizing agents that favor hydroxylation.
- **Purification:** The final product, **NSC114126**, would be purified using standard techniques such as column chromatography, recrystallization, and characterized by methods like NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.

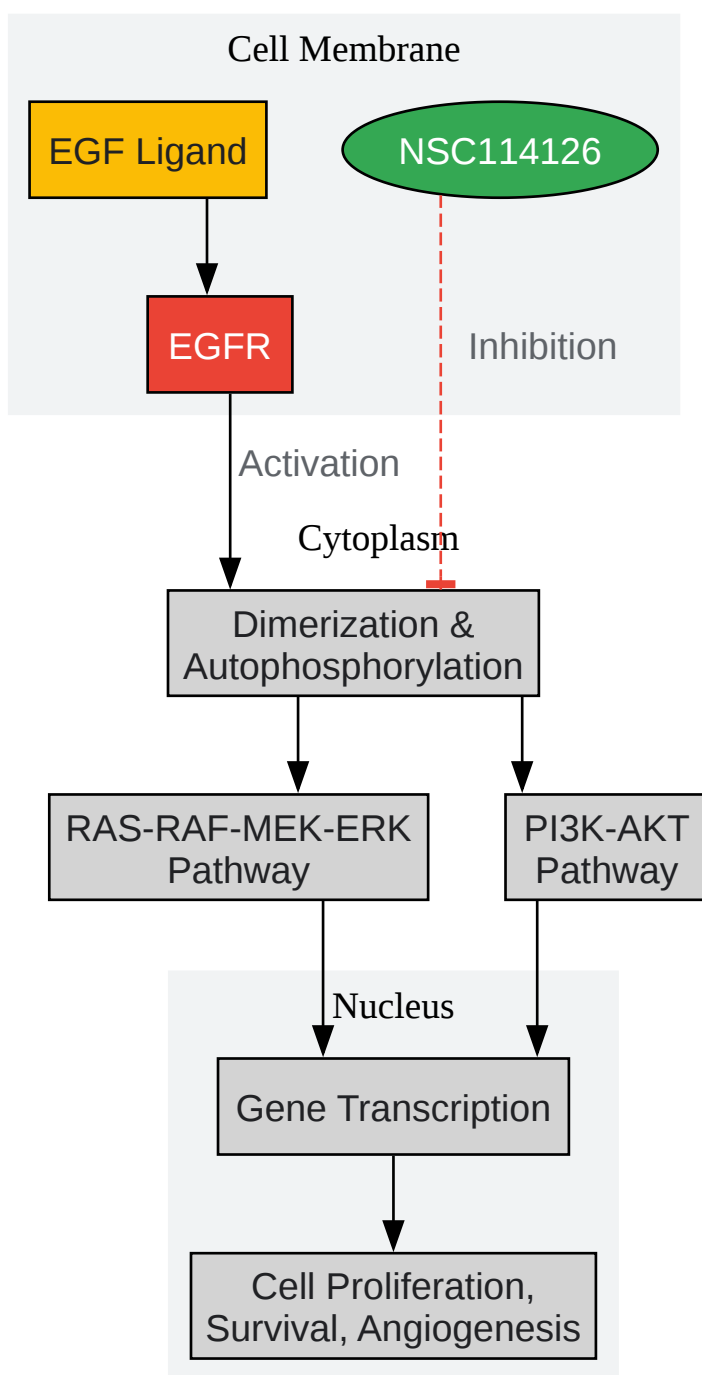
It is important to note that the synthesis of symmetrically substituted dihydroxy-benzoquinones can also be achieved through the condensation of the corresponding aryl starting materials with chloranilic or bromanilic acid, followed by subsequent chemical modifications.

Biological Activity and Mechanism of Action

NSC114126 has been identified as a potential inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.^[1] The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and migration. Dysregulation of this pathway, often through mutations or overexpression of EGFR, is a hallmark of many cancers, making it a key target for therapeutic intervention.

Signaling Pathway

The general EGFR signaling pathway that **NSC114126** is presumed to inhibit is depicted below:



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References

- 1. Phenotypic plasticity in a novel set of EGFR tyrosine kinase inhibitor-adapted non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: NSC114126]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15144509#nsc114126-origin-and-synthesis]

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